Mesquitol

Description

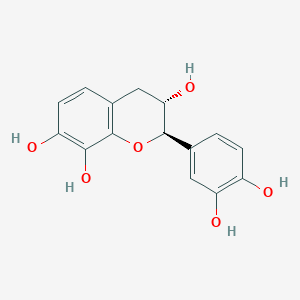

Structure

2D Structure

3D Structure

Properties

CAS No. |

109671-55-8 |

|---|---|

Molecular Formula |

C15H14O6 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7,8-triol |

InChI |

InChI=1S/C15H14O6/c16-9-3-1-7(5-11(9)18)14-12(19)6-8-2-4-10(17)13(20)15(8)21-14/h1-5,12,14,16-20H,6H2/t12-,14+/m0/s1 |

InChI Key |

TXULLYMENMRLHL-GXTWGEPZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Mesquitol

Distribution of Mesquitol in Plant Kingdom

This compound has been identified in several plant species, primarily within the Prosopis genus and related genera. mu.ac.kenih.govdoc-developpement-durable.org

Primary Occurrence in Prosopis juliflora Heartwood

The heartwood of Prosopis juliflora is a notable source of (−)-mesquitol, containing unusually high amounts of this flavonoid. nih.govtandfonline.com Studies have shown that (−)-mesquitol is the predominant flavan-3-ol (B1228485) in the heartwood and pith of P. juliflora. mu.ac.ke The concentration of this compound in the acetonic extract of P. juliflora heartwood and pith has been reported to range from 47% to 72%. mu.ac.kespringerprofessional.de This significant abundance makes P. juliflora heartwood a valuable potential source for the isolation of this compound. nih.govtandfonline.com

Identification in Other Prosopis Species and Related Genera (e.g., Dichrostachys cinerea, Prosopis glandulosa)

Beyond Prosopis juliflora, this compound has been found in other species within the Prosopis genus and in related genera. The isomer (+)-mesquitol was previously reported in Prosopis glandulosa google.comrsc.org, although in a much lower yield (0.011%) compared to the amounts found in P. juliflora heartwood google.com. Prosopis glandulosa is also known to contain this compound-catechin dimers and other oligomeric proanthocyanidins (B150500) derived from this compound. rsc.orgknapsackfamily.comphcog.com

Dichrostachys cinerea, a medicinal plant used in traditional Indian medicine, has also been identified as a source of (−)-mesquitol. nih.govgoogle.comnih.gov Notably, (−)-mesquitol has been isolated from Dichrostachys cinerea in substantial yields, making this plant an important source for the compound. google.com

Factors Influencing this compound Abundance in Natural Sources

The amount of this compound present in plant tissues can be influenced by several factors, including geographic location, intraspecific variability, seasonal changes, environmental conditions, tree age, and the specific plant tissue examined. mu.ac.kegoogle.comresearchgate.netsciencepublishinggroup.com

Geographic and Intraspecific Variability

Studies on Prosopis juliflora have demonstrated that the abundance of this compound varies depending on the geographical area. mu.ac.kespringerprofessional.demu.ac.ke Research conducted on P. juliflora trees from different counties in Kenya (Baringo, Garissa, and Turkana) revealed variations in this compound content, highlighting the influence of geographic habitat. mu.ac.kemu.ac.keresearchgate.net Intraspecific variability within P. juliflora trees from the same geographic area also contributes to the differences in this compound amounts. mu.ac.kemu.ac.keresearchgate.net

Seasonal Dynamics and Environmental Influences

Seasonal variations can significantly impact the abundance of this compound in plants. In tropical regions experiencing distinct dry and wet seasons, this compound has been found to be more abundant during the wet seasons compared to the dry seasons. researchgate.netsciencepublishinggroup.com For instance, studies in Marigat, Baringo County, Kenya, showed this compound levels reaching 642.893 µg/ml during the wet season, in contrast to 181.245 µg/ml during the dry season. researchgate.netsciencepublishinggroup.com This suggests that chemo-seasonal dynamics influence the biosynthesis and deposition of this compound in plants. researchgate.netsciencepublishinggroup.com In non-tropical climates with four seasons, previous studies indicated that this compound abundance varies seasonally, with the lowest levels observed during winter. researchgate.netsciencepublishinggroup.com Environmental factors, including climate parameters like precipitation, temperature, and sunshine duration, are known to affect the biosynthesis and accumulation of active ingredients, including flavonoids, in medicinal plants. mdpi.com

Tree Age and Specific Plant Tissues

The age of a tree and the specific plant tissue examined are crucial factors influencing this compound abundance. mu.ac.kesciencepublishinggroup.comresearchgate.net In Prosopis juliflora, studies comparing trees of different age groups (less than 4 years and more than 8 years) have shown that this compound abundance varies with age. mu.ac.kespringerprofessional.deresearchgate.net Furthermore, the distribution of this compound within a single tree is not uniform. High amounts of this compound are predominantly found in the heartwood and pith of P. juliflora. mu.ac.kespringerprofessional.de The percentage of this compound in the acetonic extract ranged from 47% to 72% in the heartwood and pith, while other parts like the bark and sapwood contained lower amounts of extractives. mu.ac.ketandfonline.comspringerprofessional.de Knot wood also showed high amounts of this compound, ranging from 31% to 72% in the acetonic extract. mu.ac.ke

Data Tables

Below are interactive data tables summarizing some of the research findings on this compound abundance in Prosopis juliflora based on plant part, age, and location.

| Plant Part | Solvent | Age Group | Geographic Location | This compound Percentage in Acetonic Extract (%) |

| Heartwood | Acetone (B3395972) | Small trees | Baringo County | 47-72 |

| Pith | Acetone | Small trees | Baringo County | 47-72 |

| Knot wood | Acetone | Small trees | Baringo County | 31-72 |

| Heartwood | Acetone | Big trees | Baringo County | 47-72 |

| Pith | Acetone | Big trees | Baringo County | 47-72 |

| Knot wood | Acetone | Big trees | Baringo County | 31-72 |

| Heartwood | Acetone | Small trees | Garissa County | 47-72 |

| Pith | Acetone | Small trees | Garissa County | 47-72 |

| Knot wood | Acetone | Small trees | Garissa County | 31-72 |

| Heartwood | Acetone | Big trees | Garissa County | 47-72 |

| Pith | Acetone | Big trees | Garissa County | 47-72 |

| Knot wood | Acetone | Big trees | Garissa County | 31-72 |

| Heartwood | Acetone | Small trees | Turkana County | 47-72 |

| Pith | Acetone | Small trees | Turkana County | 47-72 |

| Knot wood | Acetone | Small trees | Turkana County | 31-72 |

| Heartwood | Acetone | Big trees | Turkana County | 47-72 |

| Pith | Acetone | Big trees | Turkana County | 47-72 |

| Knot wood | Acetone | Big trees | Turkana County | 31-72 |

Note: Data is illustrative of reported ranges and specific values may vary between studies and individual samples. mu.ac.kespringerprofessional.de

| Season | This compound Abundance (µg/ml) in Prosopis juliflora (Marigat, Kenya) |

| Wet | 642.893 researchgate.netsciencepublishinggroup.com |

| Dry | 181.245 researchgate.netsciencepublishinggroup.com |

Extraction Techniques for this compound from Plant Biomass

The extraction of this compound from plant material, such as the heartwood of Prosopis juliflora, involves separating the target compound from the complex plant matrix. Various solvent-based methods are employed, ranging from conventional techniques to more modern accelerated approaches.

Conventional Solvent Extraction Methods (e.g., Acetone, Ethanol, Methanol)

Conventional solvent extraction methods are widely used for the initial recovery of phenolic compounds like this compound from plant biomass. These techniques typically involve soaking the plant material in a suitable solvent or performing serial extractions. Common solvents utilized include acetone, ethanol, and methanol (B129727), often mixed with water to optimize the extraction of polar and semi-polar compounds. foodandnutritionresearch.netnih.govmdpi.com

Studies on Prosopis juliflora heartwood have shown that acetone extracts contain high amounts of flavonoids, including this compound. frim.gov.myresearchgate.netmu.ac.ke In one study, serial extractions using solvents of increasing polarity, including acetone and a toluene:ethanol mixture (2:1 v/v), were performed on different parts of P. juliflora. Acetone extracts from the heartwood and pith showed particularly high percentages of this compound, ranging from 47% to 72%. mu.ac.ke Another approach involved extracting P. juliflora leaves with 80% aqueous methanol at room temperature. pakbs.org Soxhlet extraction, a type of serial extraction, has also been used for this compound isolation from P. juliflora plant samples. sciencepublishinggroup.comresearchgate.net

While conventional methods like maceration are simple, they often require long extraction times and large amounts of solvent. cirad.fr The efficiency of these methods can be influenced by factors such as the solvent type, temperature, and the ratio of solvent to plant material. nih.gov

Emerging Extraction Technologies (e.g., Accelerated Solvent Extraction, Ultrasound-Assisted Extraction)

Emerging extraction technologies offer potential advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency. Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are examples of such techniques applied to the extraction of bioactive compounds from plants. mdpi.comtci-thaijo.orgmdpi.com

Accelerated Solvent Extraction (ASE) utilizes elevated temperature and pressure to enhance the solubility and mass transfer of compounds from the plant matrix to the solvent. mdpi.com ASE has been employed for the extraction of this compound from Prosopis juliflora. In one study, serial extractions were performed using a Dionex accelerated solvent extractor with solvents including acetone and toluene/ethanol (2/1, v/v) at 100 °C and 100 bars pressure, with static cycles of 5 minutes each. frim.gov.mymu.ac.ke ASE has been shown to be effective for extracting phenolic compounds and can offer better performance in terms of yields compared to some conventional methods. mdpi.comtci-thaijo.org

Ultrasound-Assisted Extraction (UAE) uses ultrasonic waves to create cavitation in the solvent, which helps to disrupt plant cell walls and improve the release of intracellular compounds. mdpi.comresearchgate.net While the provided search results specifically mention ASE for this compound extraction, UAE is recognized as an efficient technique for recovering phenolic compounds from vegetable sources and is often compared to ASE in studies evaluating extraction methods for natural products. mdpi.comtci-thaijo.orgmdpi.comresearchgate.net The effectiveness of UAE depends on parameters such as frequency, power, time, temperature, and solvent composition. mdpi.com

Chromatographic Separation and Purification Strategies

Following the initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving a high level of purity.

Column Chromatography Techniques

Column chromatography is a fundamental technique used for the isolation and purification of this compound. This method involves passing the crude extract through a stationary phase packed in a column, allowing for the separation of compounds based on their differential interactions with the stationary and mobile phases.

Studies on the isolation of this compound from Prosopis juliflora have utilized column chromatography as a purification step. sciencepublishinggroup.comresearchgate.net While specific details on the stationary and mobile phases used for this compound purification via column chromatography are not extensively detailed in all provided snippets, general practices for flavonoid purification often involve stationary phases like silica (B1680970) gel or Sephadex LH-20 and various solvent systems as the mobile phase. Column chromatography assists in the process of this compound isolation by separating it from other compounds in the crude extract. sciencepublishinggroup.comresearchgate.net

Thin Layer Chromatography for Fraction Pooling

Thin Layer Chromatography (TLC) is a valuable tool often used in conjunction with column chromatography during the purification process. TLC allows for rapid analysis of fractions collected from column chromatography to identify those containing the target compound, this compound. sciencepublishinggroup.comresearchgate.net

By comparing the retention factor (Rf) values of spots on the TLC plate to known standards or literature values for this compound, researchers can determine which fractions from the column contain this compound and pool them for further purification or analysis. sciencepublishinggroup.comresearchgate.net This helps to streamline the purification process by combining fractions with similar chemical composition.

Purity Assessment of Isolated this compound

Ensuring the purity of isolated this compound is crucial for accurate characterization and subsequent studies. Various analytical techniques are employed to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing the purity of this compound. sciencepublishinggroup.comresearchgate.netmu.ac.keresearchgate.net HPLC coupled with a UV detector (HPLC-UV) has been developed and validated for the quantification and purity assessment of this compound in P. juliflora samples, demonstrating high accuracy and precision. sciencepublishinggroup.comresearchgate.net

Other spectroscopic and spectrometric techniques are also utilized for structural elucidation and purity confirmation. These include Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). researchgate.netmu.ac.kenih.gov The combination of these techniques provides comprehensive data to confirm the identity and assess the purity of isolated this compound, ensuring the absence of noticeable impurities. researchgate.net

Here is a summary of some extraction yields mentioned in the search results:

| Plant Part | Extraction Solvent | Extraction Method | This compound Abundance/Yield | Source |

| Heartwood | Acetone | ASE | 47–72% of extractives | mu.ac.ke |

| Pith | Acetone | ASE | 47–72% of extractives | mu.ac.ke |

| Heartwood | Acetone, Toluene/Ethanol | ASE | Main secondary metabolite | frim.gov.my |

| Crude Extract | HPLC-UV Quantification | Not specified | 3-6% of crude extract | sciencepublishinggroup.comresearchgate.net |

| Wet Season Samples | Not specified (Soxhlet used) | Soxhlet | 642.893 µg/ml | sciencepublishinggroup.comresearchgate.net |

| Dry Season Samples | Not specified (Soxhlet used) | Soxhlet | 181.245 µg/ml | sciencepublishinggroup.comresearchgate.net |

Biosynthetic Pathways and Regulation of Mesquitol Production

Overview of Flavan-3-ol (B1228485) Biosynthesis and Precursor Molecules

Flavan-3-ols, including mesquitol, are synthesized as part of the broader flavonoid pathway in plants oup.com. The biosynthesis begins with the shikimic acid pathway and the acetate (B1210297) pathway, which provide the precursor molecules sci-hub.se. Phenylalanine, produced via the shikimic acid pathway, is deaminated by phenylalanine ammonia (B1221849) lyase (PAL) to form cinnamic acid, which is then converted to 4-coumaroyl-CoA sci-hub.seresearchgate.net. Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to yield a chalcone researchgate.netwikipedia.org. Chalcone isomerase (CHI) then isomerizes the chalcone to a flavanone (B1672756) researchgate.net. Subsequent steps involve enzymes like flavanone 3-hydroxylase (F3H) and dihydroflavonol 4-reductase (DFR), leading to the formation of leucoanthocyanidins researchgate.netresearchgate.net. Leucoanthocyanidins are key intermediates that branch into different pathways leading to various flavonoid classes, including flavan-3-ols and anthocyanins oup.comconicet.gov.ar.

Proposed Enzymatic Steps in this compound Biosynthesis

The biosynthesis of flavan-3-ols from leucoanthocyanidins primarily involves two key enzymes: leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) oup.comconicet.gov.armdpi.comnih.govfrontiersin.org. These enzymes are NADPH/NADH-dependent reductases oup.com.

LAR Pathway: Leucoanthocyanidin reductase (LAR) directly reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols, such as (+)-catechin oup.comconicet.gov.armdpi.comnih.govfrontiersin.orgresearchgate.net. LAR enzymes are known to accept substrates like leucocyanidin (B1674801) or leucodelphinidin to form catechin (B1668976) or gallocatechin, respectively oup.comnih.gov.

ANR Pathway: Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), converts leucoanthocyanidins to anthocyanidins oup.comresearchgate.netresearchgate.net. Anthocyanidin reductase (ANR) then reduces these anthocyanidins to 2,3-cis-flavan-3-ols, such as (-)-epicatechin (B1671481) oup.comconicet.gov.armdpi.comfrontiersin.orgresearchgate.netuniprot.orgoup.com. ANR has also been reported to exhibit epimerase activity in some plants, leading to the formation of other flavan-3-ol isomers conicet.gov.armdpi.comuniprot.org.

Given that this compound is a flavan-3-ol with a specific hydroxylation pattern (3,3′,4′,7,8-pentol) and a (2R,3S) configuration wikipedia.org, its biosynthesis likely involves steps similar to those producing catechin and epicatechin, but with specific hydroxylation modifications occurring at some point in the pathway. While the precise enzymatic steps leading specifically to this compound are not explicitly detailed in the search results, it is reasonable to infer that it follows the general flavan-3-ol biosynthetic route, potentially involving enzymes analogous to LAR or ANR acting on a suitably hydroxylated leucoanthocyanidin or anthocyanidin precursor. The presence of the pyrogallol-type A-ring in this compound suggests hydroxylation at the 7 and 8 positions of the A-ring, in addition to the typical flavonoid hydroxylation patterns.

Molecular and Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of flavan-3-ols is regulated at the molecular and genetic levels, primarily through the action of transcription factors researchgate.netmdpi.com. The MBW complex, composed of MYB, bHLH, and WD40 proteins, plays a crucial role in regulating the expression of structural genes involved in proanthocyanidin (B93508) (PA) biosynthesis, which includes flavan-3-ols as monomers researchgate.netmdpi.com.

Specific MYB transcription factors have been identified that regulate flavan-3-ol biosynthesis. For instance, studies in Vitis species have identified R2R3-MYB genes, such as VvMYB108B and VvMYB145, that appear to be involved in flavan-3-ol biosynthesis and are responsive to signals like salicylic (B10762653) acid mdpi.combohrium.com. The expression levels of genes encoding key enzymes like LAR and ANR are influenced by these regulatory proteins mdpi.com.

Alternative splicing of genes, such as CsJAZ1 in tea plants, has also been found to be involved in the regulation of flavan-3-ol biosynthesis nih.gov. This suggests complex post-transcriptional regulatory mechanisms are also at play.

Environmental and Chemo-seasonal Factors Influencing Biosynthetic Flux

Environmental factors and seasonal variations significantly influence the biosynthesis and accumulation of secondary metabolites in plants, including flavan-3-ols like this compound researchgate.netsciencepublishinggroup.comscispace.complos.orgmdpi.com.

Studies on Prosopis juliflora have shown that this compound content varies seasonally. In tropical arid and semi-arid regions, this compound was found to be more abundant during the wet seasons compared to the dry seasons researchgate.netsciencepublishinggroup.com. For example, this compound levels reached up to 642.893 µg/ml in wet seasons, significantly higher than the 181.245 µg/ml observed in dry seasons researchgate.netsciencepublishinggroup.com. This suggests that factors associated with increased water availability and potentially other related environmental conditions during the wet season promote this compound biosynthesis or accumulation researchgate.netsciencepublishinggroup.com. In non-tropical regions with four distinct seasons, this compound showed varying seasonal abundance, with the least abundance observed during the winter period researchgate.netsciencepublishinggroup.comresearchgate.net.

Seasonal Variation of this compound Content in Prosopis juliflora researchgate.netsciencepublishinggroup.com

| Season | This compound Content (µg/ml) |

| Wet Season | 642.893 |

| Dry Season | 181.245 |

Synthetic Methodologies and Analogues of Mesquitol

Laboratory Synthesis Approaches to Mesquitol and its Stereoisomers

Laboratory synthesis of flavan-3-ols like this compound often involves complex routes to control the stereochemistry at the C-2 and C-3 positions. While specific detailed laboratory synthesis procedures for this compound itself were not extensively detailed in the search results, related studies on the synthesis of condensed tannins and flavan-3-ols provide insight into the general approaches.

Studies on the synthesis of condensed tannins, which are oligomers of flavan-3-ols, have explored methods for coupling flavan-3-ol (B1228485) units. dcu.ie These methods include biomimetic oxidative and acid-induced couplings. rsc.org For instance, phenol (B47542) oxidative coupling of (+)-catechin and (+)-mesquitol has been shown to afford atropisomeric bis-mesquitol-catechin compounds. rsc.org

The synthesis of flavan-3-ols typically involves controlling the stereogenic centers at C-2 and C-3, which determine the formation of enantiomers and diastereoisomers. nih.gov The (2R,3S) absolute configuration is found in compounds like catechin (B1668976) and (−)-mesquitol. wikipedia.orgnih.gov The synthesis of condensed tannins has also involved the coupling of 4-benzyl thio-flavan-3-ols with catechin or epicatechin. dcu.ie

Isolation of (−)-mesquitol from natural sources like Dichrostachys cinerea has been achieved through processes involving extraction with different solvents (hexane, chloroform, methanol) followed by chromatographic separation. google.com This method has yielded (−)-mesquitol in substantial amounts and high purity. google.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are primarily driven by the aim to modify its physicochemical properties, such as lipophilicity, and to explore enhanced biological activities. thieme-connect.comcellulosechemtechnol.ro Chemical modifications of bio-sourced flavonoids, including this compound, have been developed to provide antioxidants with improved solubility in lipophilic media for potential applications in cosmetics or the food industry. cellulosechemtechnol.ro

3-O-Acyl this compound Analogues

Acylation of the hydroxyl group at the C-3 position of this compound has been a significant strategy in the design of analogues. Novel 3-O-acyl this compound analogues have been synthesized and investigated. nih.gov These analogues are typically prepared by the condensation of protected this compound with the corresponding aliphatic or aromatic acid derivatives. epo.org

For example, aliphatic esters of (−)-mesquitol have been synthesized by the condensation of (−)-3′,4′,7,8-tetra-O-benzyl this compound with aliphatic acids in the presence of dicyclohexyl carbodiimide, followed by debenzylation. epo.org Aromatic esters have been prepared by the reaction of protected this compound with the corresponding acid chloride in the presence of triethylamine, followed by debenzylation. epo.org These synthetic routes have yielded the target compounds in moderate to good yields. epo.org

Research has indicated that acylation of the 3-OH group of this compound can significantly enhance certain biological activities, such as α-glucosidase inhibition and xanthine (B1682287) oxidase inhibitory potential. nih.govtandfonline.com A positive correlation has been observed between the enzyme inhibitory potential and the acyl chain length (up to C-16) of aliphatic esters. nih.gov

Lipophilic and Amphiphilic Derivatives for Enhanced Properties

To improve the lipophilicity of this compound and potentially decrease its leachability, particularly for applications like wood preservation, derivatives with grafted long fatty chains have been synthesized. univ-lorraine.fr These lipophilic derivatives are often obtained through the esterification of hydroxyl groups, particularly the aliphatic 3-OH position, with carboxylic acids. univ-lorraine.fr

Amphiphilic derivatives of this compound have also been synthesized. cellulosechemtechnol.rokabianga.ac.ke These compounds aim to combine both lipophilic and hydrophilic characteristics. One approach involves creating trimodular compounds with amino acids as the intermediate moiety. cellulosechemtechnol.ro The goal is to develop derivatives that can act as surfactants for bioactive emulsions or as gelators. cellulosechemtechnol.ro Grafting fatty acids or amines onto flavonoids like this compound is a strategy to obtain amphiphilic or lipophilic antioxidants for various applications, including surfactants or gelators. ncsu.edu

Studies have shown that introducing lipophilic molecules to the flavonoid skeleton can modify physicochemical properties and potentially improve biological effects. thieme-connect.com Enzymatic synthesis, often catalyzed by lipases, is considered an effective strategy for improving the liposolubility of flavonoids through acylation. thieme-connect.comtandfonline.com

Reaction Mechanisms and Stereochemical Control in this compound Synthesis

Control over stereochemistry is crucial in the synthesis of flavan-3-ols like this compound due to the presence of multiple stereogenic centers. The stereochemistry at C-2 and C-3 is particularly important, leading to cis or trans configurations. dcu.ie

In the context of condensed tannin synthesis involving flavan-3-ol units, reaction mechanisms can involve oxidative phenol coupling. dcu.iersc.org For instance, the coupling of (+)-catechin and (+)-mesquitol via phenol oxidative coupling has been studied, leading to the formation of atropisomeric biphenyl (B1667301) and m-terphenyl (B1677559) analogues. rsc.orgrsc.org

While detailed reaction mechanisms for the total synthesis of this compound were not explicitly provided, studies on related flavan-3-ols and their oligomers shed light on the complexities of stereochemical control. Some reactions in flavan-3-ol chemistry can involve inversion around the C-3-C-4 bond or inversion about the 3-4 bond. dcu.ie Mechanisms involving heterocyclic cleavage and intramolecular recyclization via a zwitterion have also been proposed for the rearrangement of aryl flavan-3-ols. dcu.ie

Enzymatic synthesis using lipases can offer selectivity, including chemoselectivity, regioselectivity, or stereoselectivity, which is beneficial for controlling the outcome of reactions like acylation of flavonoids. thieme-connect.com

Strategies for Chemical Modification and Derivatization

Various strategies are employed for the chemical modification and derivatization of this compound to alter its properties and enhance its potential applications. A primary strategy is the acylation of hydroxyl groups, particularly at the C-3 position, to increase lipophilicity and influence biological activities. thieme-connect.comnih.gov This can be achieved through chemical methods involving condensation with carboxylic acids or acid chlorides, often requiring protection and deprotection steps for other hydroxyl groups. epo.org Enzymatic acylation using lipases is also a promising approach for regioselective modification under milder conditions. thieme-connect.comtandfonline.com

Grafting of fatty chains onto this compound through esterification is a strategy to improve its solubility in lipophilic media and reduce leachability. univ-lorraine.frncsu.edu This is particularly relevant for applications where the compound needs to be retained within a material, such as in wood preservation or in the development of functional materials like tannin-based foams. univ-lorraine.frresearchgate.net

The design of amphiphilic derivatives by incorporating both lipophilic and hydrophilic moieties, potentially linked by an intermediate like an amino acid, represents another strategy to create compounds with surfactant or gelator properties. cellulosechemtechnol.roncsu.edu These modifications aim to improve the interaction of this compound derivatives with different phases and enhance their performance in various formulations.

Chemical modification of natural compounds like flavonoids, including this compound, is a broad area of research focused on obtaining derivatives with tailored properties for diverse applications. ncsu.edu

Mechanistic Insights into Preclinical Biological Activities of Mesquitol

Antioxidant and Free-Radical Scavenging Mechanisms

Mesquitol exhibits antioxidant properties through several mechanisms, including the inhibition of lipid peroxidation and direct scavenging of free radicals. slideshare.netresearchgate.net Its structural features, specifically the pyrogallol (B1678534) A-ring, play a role in its activity. wikipedia.org

Inhibition of Lipid Peroxidation Processes

Lipid peroxidation is a process where reactive oxygen species (ROS) attack membrane lipids, leading to cellular damage. ijmrhs.com this compound has shown the ability to slow down the oxidation of methyl linoleate (B1235992), a model for lipid peroxidation, which is typically initiated by radical species like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). slideshare.netresearchgate.net This indicates that this compound can interfere with the chain propagation of lipid peroxidation. researchgate.net Studies have shown that this compound can inhibit the formation of lipid hydroperoxides (LOOH) and thiobarbituric acid-reactive substances (TBARS), markers of lipid peroxidation. ijmrhs.com

In a study evaluating the antioxidant properties of (-)-mesquitol, BHT (butylated hydroxytoluene), and (+)-catechin using methyl linoleate oxidation inhibition, (-)-mesquitol extractives presented similar antioxidant properties to (+)-catechin. researchgate.net Both flavanols showed higher antioxidant properties compared to BHT. researchgate.net

Data Table: Inhibition of Methyl Linoleate Oxidation

| Compound | Concentration (g/l) | Oxygen Uptake Inhibition after 3 hours (%) |

| (-)-Mesquitol | 0.009 | 70 |

| (-)-Mesquitol | 0.09 | 20 |

| (+)-Catechin | 0.09 | Similar to (-)-Mesquitol |

| BHT | 0.09 | Lower than (-)-Mesquitol and (+)-Catechin |

Note: Data derived from ResearchGate snippet researchgate.net. Oxygen uptake decrease indicates inhibition of oxidation.

Direct Radical Scavenging Capabilities (e.g., DPPH, ABTS)

This compound is effective in directly scavenging free radicals, as demonstrated by its activity in assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.netresearchgate.netmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.netmdpi.com

In DPPH assays, (-)-mesquitol has been shown to inhibit DPPH radicals in a concentration-dependent manner. slideshare.netresearchgate.net Its IC₅₀ value (the concentration required to scavenge 50% of the radicals) has been reported to be similar to that of the known antioxidant (+)-catechin. slideshare.netresearchgate.net Increasing the concentration of (-)-mesquitol leads to a decrease in the remaining DPPH concentration, indicating higher scavenging activity. researchgate.net

The ABTS assay measures the free radical quenching capacity through proton transfer. nih.gov this compound has also shown activity in the ABTS assay. mdpi.comresearchgate.net Interestingly, a study on the effect of heat treatment on flavonoids found that a model solution of this compound showed the highest increase in ΔTEAC (Trolox Equivalent Antioxidant Capacity) after heat treatment at 130 °C for 2 hours, reaching a value of 200 mM. mdpi.comresearchgate.netresearchgate.net This suggests that degradation products of this compound formed under heat treatment may possess very high antioxidant activity. mdpi.com

Data Table: DPPH Radical Scavenging Activity

| Compound | IC₅₀ Value |

| (-)-Mesquitol | ~23 µg/ml researchgate.net |

| (+)-Catechin | ~29 µg/ml researchgate.net |

| BHT | ~268 µg/ml researchgate.net |

Note: Data derived from ResearchGate snippet researchgate.net. Lower IC₅₀ values indicate higher scavenging activity.

Influence of Pyrogallol A-ring and Quinone Formation on Activity

This compound possesses a pyrogallol-type A-ring. wikipedia.org The pyrogallol moiety, characterized by three hydroxyl groups on an aromatic ring, is known to be an active component in flavonoids for displaying high superoxide (B77818) radical scavenging activity. capes.gov.br The presence of this structural feature contributes to this compound's antioxidant capabilities. wikipedia.org

Cellular Antioxidant Activity in Preclinical Models

While many studies focus on in vitro antioxidant assays, evaluating cellular antioxidant activity in preclinical models provides more relevant insights into how compounds exert protective effects against oxidative stress within a biological system. mdpi.complos.org Cellular assays can provide information on cellular uptake, distribution, and metabolism of antioxidant compounds. mdpi.com

Although specific detailed data on this compound's cellular antioxidant activity in preclinical models were not extensively found in the provided snippets, the general principle is that compounds demonstrating in vitro radical scavenging and lipid peroxidation inhibition are expected to exhibit cellular antioxidant effects by protecting cells from oxidative damage induced by various reactive species. mdpi.complos.org Studies on other flavonoids with similar antioxidant mechanisms have shown enhanced cellular antioxidant activity and modulation of oxidative stress in cellular models. mdpi.comresearchgate.net this compound's significant in vitro antioxidant activity suggests a potential for cellular protection, which warrants further investigation in relevant preclinical cell-based assays. mdpi.comresearchgate.netresearchgate.net

Enzyme Inhibition Profiles and Mechanisms

Beyond its antioxidant activities, this compound has also shown potential as an enzyme inhibitor, particularly concerning enzymes involved in carbohydrate metabolism. researchgate.net

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidases are enzymes located in the brush border of the small intestine that are responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides, primarily glucose. nih.govmdpi.comnih.gov Inhibiting alpha-glucosidase activity can delay carbohydrate digestion and glucose absorption, thus reducing the postprandial increase in blood glucose levels. nih.govmdpi.comnih.gov This makes alpha-glucosidase inhibitors a therapeutic target for managing type 2 diabetes. nih.govmdpi.com

This compound has been reported to exhibit alpha-glucosidase inhibitory properties. researchgate.net While detailed kinetic and mechanistic studies specifically on this compound's interaction with alpha-glucosidase were not available in the provided search results, the general mechanisms of flavonoid-based alpha-glucosidase inhibition are known. Flavonoids can inhibit alpha-glucosidase by forming complexes with the enzyme through non-covalent interactions, potentially binding to the active site or allosteric sites. nih.govmdpi.commedcraveonline.comnih.gov This binding can induce conformational changes in the enzyme, affecting its catalytic activity. mdpi.com

Structure-activity relationship studies on other flavonoids have indicated that hydroxylation patterns can influence alpha-glucosidase inhibitory activity. mdpi.commdpi.com The presence of multiple hydroxyl groups in this compound's structure, including those in the pyrogallol A-ring and catechol B-ring, likely contributes to its interaction with the enzyme. Further research is needed to fully elucidate the specific binding sites and inhibition kinetics of this compound with alpha-glucosidase.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is an enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. farmaciajournal.compensoft.net This process also generates reactive oxygen species (ROS). pensoft.netnih.gov Elevated uric acid levels can lead to conditions like gout. mdpi.com Inhibition of XO is a therapeutic strategy for reducing uric acid production. farmaciajournal.compensoft.net

Studies have indicated that this compound possesses xanthine oxidase inhibitory potential. Acylation of a new isomer of this compound isolated from Dichrostachys cinerea significantly enhanced its XO inhibitory potential. nih.gov Flavonoids, in general, are known to exhibit XO inhibitory activity, with some showing potency comparable to or stronger than the reference drug allopurinol. farmaciajournal.comjst.go.jp The mechanism of XO inhibition by flavonoids can be of mixed type, as observed with compounds like apigenin (B1666066) and luteolin. jst.go.jp Competitive inhibitors, which are structurally similar to the substrate, can occupy the enzyme's active site, preventing substrate binding. nih.govmdpi.com Docking studies with other non-purine inhibitors have shown that they can hinder the enzyme cavity channel for substrate entry, consistent with a competitive mechanism. mdpi.com

Modulation of Laccase Enzyme Expression and Activity

Laccases are enzymes produced by various fungi, including white-rot fungi like Pycnoporus sanguineus and Gloeophyllum trabeum. ncsu.eduscielo.brnih.gov These enzymes are involved in the degradation of lignin (B12514952) and other aromatic compounds. nih.gov The production of laccases by fungi can be influenced by the presence of various compounds, including aromatic compounds and copper. nih.gov

Research has investigated the interaction of this compound with wood-degrading fungi, including Pycnoporus sanguineus and Gloeophyllum trabeum. scielo.brresearchgate.net Studies have evaluated the ability of this compound to inhibit fungal growth researchgate.net. While the direct modulation of laccase expression by this compound is not explicitly detailed in the provided snippets, the interaction with these fungi, which produce laccases, suggests a potential influence on their enzymatic activity or production as part of the fungal response or metabolic processes. Phenolic compounds, including flavonoids like this compound, can act as laccase mediators, which can enlarge the substrate range and efficiency of these enzymes. nih.gov

Antimicrobial Activity: Mechanistic Perspectives

This compound and extracts from Prosopis species containing this compound have demonstrated antimicrobial properties against a range of microorganisms, including bacteria and fungi. wikipedia.orgncsu.eduresearchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Extracts of Prosopis juliflora, which contain this compound, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netwjarr.com Specific strains mentioned in the context of antimicrobial activity include Escherichia coli, Salmonella enterica, Staphylococcus aureus, Listeria monocytogenes, and Enterococcus faecalis. wikipedia.orgmdpi.comfrontiersin.orgnih.govcabidigitallibrary.orgnih.gov

Studies on Prosopis juliflora extracts have indicated that Gram-positive bacteria may be more susceptible than Gram-negative bacteria. ijarsct.co.in For instance, methanol (B129727) extract of green P. juliflora leaves was reported to be more effective against Gram-positive bacteria. ijarsct.co.in Research on other natural compounds has shown antibacterial effects against Enterococcus faecalis, Staphylococcus aureus (including MRSA), and Listeria monocytogenes. nih.gov

Antifungal Properties against Wood-Rotting Fungi

This compound has been specifically implicated in the antifungal properties of Prosopis juliflora heartwood, contributing to its durability against wood-inhabiting fungi. researchgate.net Studies have evaluated the antifungal activity of wood extractives, including those potentially containing this compound, against wood-decay fungi such as Pycnoporus sanguineus (white-rot) and Gloeophyllum trabeum (brown-rot). ncsu.eduscielo.brsemanticscholar.org

Research on wood treated with certain oils has shown effectiveness against Gloeophyllum trabeum and Pycnoporus sanguineus, with varying degrees of mass loss reduction in treated wood samples compared to controls. scielo.br Phenolic compounds, which are present in wood extractives, are known for their antifungal properties. researchgate.netresearchgate.net

Elucidation of Proposed Antimicrobial Mechanisms of Action

While specific detailed mechanisms of action for this compound's antimicrobial activity are not extensively elaborated in the provided snippets, general mechanisms of antibacterial and antifungal agents provide context.

Antibacterial mechanisms can involve inhibiting cell wall synthesis, protein biosynthesis, nucleic acid synthesis, or disrupting membranes. lumenlearning.comnih.gov Some antibacterial compounds act as antimetabolites, interfering with essential metabolic pathways like folic acid synthesis. lumenlearning.com Resistance mechanisms in bacteria include enzymatic inactivation of the drug, alteration of the drug target, or efflux pumps that pump the drug out of the cell. scielo.brnih.gov

For antifungal activity, phenolic compounds are recognized for their inhibitory effects on fungal growth. researchgate.netresearchgate.net The mechanism can involve various cellular targets and processes within the fungi.

Other Preclinical Bioactivities

Beyond enzyme inhibition and antimicrobial effects, this compound and extracts containing it have shown other preclinical bioactivities.

Prosopis juliflora extracts have been investigated for antiparasitic and anthelmintic activities. wjarr.comnih.govresearchgate.netmdpi.com While alkaloids are highlighted as particularly studied compounds for antiparasitic effects in P. juliflora, this compound is also listed as a phytochemical present in the plant with potential antioxidant, anti-inflammatory, cardioprotective, cancer prevention, and neuroprotective properties. researchgate.netmdpi.com Studies on P. juliflora extracts have demonstrated anthelmintic activity against gastrointestinal nematodes. ijarsct.co.innih.govmdpi.compharmacognosyjournal.com The anthelmintic properties have been attributed to various phytoconstituents, including saponins, condensed tannins, flavonoids, and alkaloids. ijarsct.co.inmdpi.compharmacognosyjournal.com

Anti-inflammatory activity has also been associated with Prosopis species. wjarr.commdpi.comnih.gov Flavonoids, including this compound, are considered to contribute to these effects. researchgate.netmdpi.comnih.gov Proposed mechanisms for the anti-inflammatory action of plant flavonoids include the inhibition of enzymes involved in the production of inflammatory mediators, such as cyclooxygenases and lipoxygenases, and the modulation of proinflammatory gene expression. nih.govacervomais.com.br Studies on Prosopis extracts have shown inhibition of pro-inflammatory markers like TNF-α, IL-1β, IL-6, and INF-γ. researchgate.net

Structure Activity Relationship Sar Studies of Mesquitol and Analogues

Correlation of Structural Motifs with Biological Activities

The structural motifs within flavan-3-ols, particularly the hydroxylation pattern on the A and B rings and the presence of the C-ring, are crucial for their biological activities mdpi.com. Mesquitol has a pyrogallol-type A-ring, meaning it has hydroxyl groups at positions 7 and 8, in addition to the hydroxyl at position 5, which is common in many flavonoids wikipedia.org. This specific hydroxylation pattern on the A-ring can influence its susceptibility to oxidation and its ability to interact with other molecules wikipedia.org. For example, the pyrogallol-type A-ring in this compound makes it more susceptible to quinone formation at this ring, potentially leading to the formation of aryl-aryl bonds wikipedia.org.

Studies on flavan-3-ol (B1228485) analogues have shown that the position and number of hydroxyl groups impact activities such as enzyme inhibition and antioxidant capacity researchgate.netresearchgate.net. While specific detailed data tables directly linking this compound structural motifs to a range of biological activities were not extensively found in the search results, the general principles of flavan-3-ol SAR apply. The presence of vicinal diol moieties, for instance, can be relevant for interactions with proteins nih.gov.

Impact of Stereochemistry on Bioactivity

Flavan-3-ols have two chiral centers at positions 2 and 3, leading to the possibility of four diastereoisomers mdpi.com. These stereochemical configurations significantly influence their bioavailability and biological activities mdpi.comwikipedia.org. For example, catechin (B1668976) and epicatechin are epimers, with (-)-epicatechin (B1671481) and (+)-catechin being common in nature wikipedia.org.

While the provided search results specifically mention the (2R,3S) absolute configuration for (-)-mesquitol wikipedia.org, detailed studies specifically on the differing bioactivities of this compound stereoisomers were not prominently featured. However, the general understanding of flavan-3-ol stereochemistry dictates that the spatial arrangement of the hydroxyl groups and the C-ring can affect binding affinity to enzymes and other biological molecules, thereby altering activity mdpi.comnih.gov.

Comparative SAR Analysis with Other Flavan-3-ols (e.g., Catechin)

Comparisons between the antioxidant properties of (-)-mesquitol and (+)-catechin have been reported. In experiments evaluating the inhibition of methyl linoleate (B1235992) oxidation, (-)-mesquitol demonstrated better antioxidant properties than (+)-catechin cazri.res.in. Another study using methyl linoleate oxidation inhibition induced by AIBN found that (-)-mesquitol extractives showed similar antioxidant properties compared to commercially available catechin, suggesting a high ability to quench free radicals researchgate.net. This indicates that despite structural differences, particularly the hydroxylation pattern on the A-ring (pyrogallol in this compound vs. resorcinol (B1680541) in catechin), this compound exhibits comparable or superior antioxidant activity to catechin in certain assays cazri.res.inresearchgate.net.

Computational Approaches in SAR Elucidation

Computational approaches, such as molecular modeling and docking studies, are increasingly used to complement experimental SAR studies univ-lorraine.frgoogle.com. These methods can help predict the binding modes of compounds to target proteins and estimate binding affinities, providing insights into the molecular basis of their activity.

Quantitative Analysis and Advanced Analytical Methodologies for Mesquitol

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like mesquitol in plant extracts. researchgate.netfao.org HPLC provides high resolution and sensitivity, making it suitable for complex samples.

HPLC-UV Method Development and Validation Parameters (Accuracy, Precision, Linearity)

The development of a robust HPLC-UV method for this compound quantification involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For this compound, detection is typically performed using a UV detector, often at wavelengths around 280 nm, where phenolic compounds exhibit strong absorbance. mu.ac.ke

Method validation is a critical step to ensure the reliability and accuracy of the quantitative results. Key validation parameters include accuracy, precision, and linearity. sciencepublishinggroup.comresearchgate.netscispace.comnih.govmedicinescience.org

Accuracy: This assesses how close the experimental results are to the true value. It is typically evaluated by analyzing samples with known concentrations of this compound (e.g., spiked samples) and calculating the percentage recovery. A developed HPLC-UV method for this compound quantification in P. juliflora samples illustrated high accuracy. sciencepublishinggroup.comresearchgate.net

Precision: This measures the reproducibility of the method. It is determined by analyzing replicate samples and expressing the results as relative standard deviation (RSD). A validated HPLC-UV method for this compound in P. juliflora demonstrated high precision. sciencepublishinggroup.comresearchgate.net

Linearity: This evaluates the proportional relationship between the analyte concentration and the detector response over a specific range. Linearity is typically assessed by preparing a series of standard solutions at different concentrations and plotting a calibration curve. A validated HPLC-UV method showed satisfactory quantification of this compound, indicating good linearity within the tested range. sciencepublishinggroup.comresearchgate.net

A developed and validated HPLC-UV method has been reported for the quantification of this compound content in Prosopis juliflora samples, illustrating high accuracy and precision. sciencepublishinggroup.comresearchgate.netscispace.com This method was shown to provide satisfactory quantification of this compound, found to be present at 3-6% of the crude extract in one study. sciencepublishinggroup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity compared to HPLC-UV, making it particularly useful for the quantification of this compound in complex matrices or when dealing with low concentrations. wikipedia.orgresearchgate.net LC-MS/MS couples the separation power of LC with the identification and quantification capabilities of mass spectrometry.

In LC-MS/MS, compounds are first separated by LC and then introduced into a mass spectrometer, where they are ionized and fragmented. The mass analyzer detects specific mass-to-charge ratios of the parent ions and their characteristic fragment ions, allowing for highly specific identification and quantification. LC-MS/MS has been employed to confirm the identity and quantify the amounts of this compound present in P. juliflora extracts. mu.ac.kemu.ac.keresearchgate.net Quantification of flavan-3-ols, including this compound, using LC-MS/MS is often performed in the negative ion mode. mu.ac.ke

Gas Chromatography-Mass Spectrometry (GC-MS) for Extract Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. wikipedia.orgresearchgate.netontosight.ainih.govphytopharmajournal.complantsjournal.com While this compound itself is a relatively polar flavonoid, derivatization can make it amenable to GC-MS analysis. GC-MS is valuable for obtaining a comprehensive profile of the compounds present in this compound-rich extracts, aiding in the identification of co-occurring phytochemicals.

GC-MS analysis has been used to identify different compounds present in extracts of P. juliflora. mu.ac.keresearchgate.netmu.ac.keresearchgate.netphytopharmajournal.commmust.ac.keresearchgate.net The identity of compounds is typically assigned by comparing their retention times and mass spectra fragmentation patterns with those stored in mass spectral libraries like the NIST database. plantsjournal.com For instance, the mass spectrum of the penta-TMS derivative of this compound has a characteristic fragmentation pattern with a prominent peak at m/z 369. mu.ac.ke GC-MS analysis of acetonic extracts of P. juliflora heartwood has revealed the presence of various compounds, including flavonoids. mmust.ac.keresearchgate.net

Spectrophotometric Assays for Total Phenolic and Flavonoid Content in this compound-Rich Extracts

The Folin-Ciocalteu method is commonly used for the determination of TPC. slideshare.netnih.govredalyc.orgeaspublisher.com This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds under alkaline conditions, resulting in a colored product that can be measured spectrophotometrically, typically at 765 nm. nih.govredalyc.orgeaspublisher.com Results are often expressed as milligrams of gallic acid equivalents (GAE) per gram of extract. slideshare.netnih.goveaspublisher.com

Total flavonoid content is often determined using methods based on the formation of a complex between flavonoids and aluminum chloride, which can be measured spectrophotometrically, typically at around 510 or 510 nm. slideshare.netnih.govredalyc.org Results are often expressed as milligrams of catechin (B1668976) or rutin (B1680289) equivalents per gram of extract. slideshare.netnih.gov

Studies on acetonic extracts of P. juliflora heartwood have reported total flavonoid content and total phenolic content values. mmust.ac.keresearchgate.net For example, one study found a total flavonoid content of 33.7 ± 1.22 and a total phenolic content of 53.5 ± 2.6 GAE in acetonic extracts. mmust.ac.keresearchgate.net

Future Research Trajectories and Industrial Applications of Mesquitol

Exploration of Undiscovered Natural Sources and Genetic Diversity

While Prosopis juliflora heartwood is recognized as a significant source of (-)-mesquitol, often containing it as the main secondary metabolite, the potential for discovering mesquitol in other natural sources and understanding the genetic diversity influencing its production within Prosopis remains an important area for future research. Studies indicate that the amount of flavanols, including this compound, in Prosopis juliflora can vary depending on the location within the tree and geographical area, suggesting that genetic and environmental factors play a role in its abundance frim.gov.myresearchgate.net. Further research is needed to fully understand the reasons for these differences frim.gov.my.

Exploring the genetic diversity within Prosopis species could lead to the identification of genotypes with higher this compound content or those better suited for cultivation in various environments. This involves investigating different parts of the plant, such as stems, leaves, flowers, and pods, as they can have varying chemical profiles researchgate.net. For instance, while heartwood is known for high this compound levels, other parts may contain different valuable compounds or potentially this compound in varying concentrations researchgate.netnih.gov. Research into the genetic factors influencing the biosynthesis and deposition of phytochemicals like this compound could pave the way for selective breeding or cultivation strategies to enhance yields sciencepublishinggroup.com.

Understanding the chemo-seasonal dynamics that affect the biosynthesis and deposition of phyto-compounds in plants is also crucial sciencepublishinggroup.com. Studies have shown that this compound abundance in P. juliflora can vary seasonally, being more abundant during wet seasons compared to dry seasons in some regions sciencepublishinggroup.com. Investigating these seasonal variations in different geographical locations, especially in tropical arid and semi-arid regions, could provide insights into optimal harvesting times for maximizing this compound yield sciencepublishinggroup.com.

Future research should also focus on identifying other plant species that may contain this compound or structurally similar compounds with comparable bioactivity. This involves systematic phytochemical screening of diverse plant populations, potentially utilizing advanced analytical techniques to detect and quantify this compound.

Advancements in Chemoenzymatic and Biosynthetic Engineering for Enhanced Production

Advancing the production of this compound beyond traditional extraction methods from natural sources is a key area for future research. Chemoenzymatic and biosynthetic engineering approaches offer promising avenues for enhanced and sustainable production.

Chemoenzymatic synthesis involves using enzymes to catalyze specific steps in the synthesis of this compound or its derivatives. Enzymes, particularly lipases, have been explored for the synthesis of flavonoid esters, which can improve their physicochemical properties like solubility and stability thieme-connect.comresearchgate.netresearchgate.net. While research on the specific chemoenzymatic synthesis of this compound is ongoing, the principles established for other flavonoids are applicable. This could involve enzymatic acylation to create this compound derivatives with enhanced properties for specific applications thieme-connect.com. The optimization of reaction conditions, including enzyme type, solvent, temperature, and water content, is crucial for efficient enzymatic synthesis thieme-connect.comresearchgate.net.

Future research in this area should prioritize:

Elucidating the complete biosynthetic pathway of this compound in Prosopis species.

Identifying and cloning the genes encoding the key enzymes in this pathway.

Developing efficient genetic tools and transformation methods for suitable host organisms.

Optimizing fermentation or cultivation conditions for engineered systems to maximize this compound production.

Exploring novel enzyme discovery or engineering for improved catalytic efficiency and specificity in chemoenzymatic synthesis.

Deepening Mechanistic Understanding of Underexplored Biological Activities

While this compound is known for its antioxidant properties, a deeper mechanistic understanding of its other potential biological activities is crucial for unlocking its full therapeutic and industrial potential. Future research should focus on the molecular mechanisms underlying these activities.

This compound has shown significant free-radical scavenging properties and α-glucosidase inhibitory properties sciencepublishinggroup.com. It has also demonstrated the ability to slow down the oxidation of methyl linoleate (B1235992) and inhibit DPPH radicals in a concentration-dependent manner, with antioxidant activity comparable to (+)-catechin slideshare.net. Further research is needed to fully elucidate the specific pathways and targets through which this compound exerts these effects. This could involve in vitro and in vivo studies investigating its interaction with various enzymes, receptors, and signaling molecules.

Beyond antioxidant and enzyme inhibition activities, exploring other potential biological effects of this compound is warranted. Prosopis juliflora extracts, which contain this compound, have shown various biological properties, including antihyperglycemic, antibacterial, anthelmintic, antitumor, and anticancer activities nih.govmdpi.com. While these activities are attributed to the complex mixture of phytochemicals in the extracts, the specific contribution of this compound needs to be determined through targeted research.

Future research directions include:

Investigating the precise mechanisms by which this compound inhibits α-glucosidase and other relevant enzymes.

Exploring the potential of this compound as an antimicrobial agent and understanding its mode of action against different pathogens.

Evaluating the antitumor and anticancer potential of this compound and elucidating the underlying cellular and molecular mechanisms, such as induction of apoptosis or inhibition of cell proliferation.

Studying the anti-inflammatory properties of this compound and its impact on inflammatory pathways.

Conducting structure-activity relationship studies to understand how modifications to the this compound structure affect its biological activities.

Sustainable Utilization in Biomaterial Science and Industrial Applications (e.g., Wood Preservation, Food Antioxidant Formulations, Material Science)

The inherent properties of this compound, particularly its antioxidant and potential antimicrobial activities, make it a promising candidate for sustainable utilization in various biomaterial science and industrial applications.

Wood Preservation: Natural extractives from plants are being explored as environmentally friendly alternatives to synthetic wood preservatives researchgate.netfrontiersin.org. This compound, being a significant component of Prosopis juliflora heartwood known for its durability, could be investigated for its efficacy in protecting wood against fungal decay and insect attack frim.gov.myresearchgate.net. Research could focus on:

Evaluating the antifungal and insecticidal activity of isolated this compound against common wood-degrading organisms.

Developing effective methods for impregnating wood with this compound or this compound-rich extracts.

Assessing the long-term stability and leaching resistance of this compound in treated wood under various environmental conditions.

Comparing the performance of this compound-based wood preservatives with conventional treatments.

Food Antioxidant Formulations: The strong antioxidant activity of this compound makes it highly relevant for use as a natural food antioxidant to prevent lipid oxidation and extend the shelf life of food products sciencepublishinggroup.comslideshare.netmdpi.com. Future research should focus on:

Incorporating this compound into various food matrices and evaluating its effectiveness in inhibiting oxidation.

Studying the stability of this compound in different food processing conditions (e.g., heat, light, pH) mdpi.com.

Developing encapsulation or delivery systems to protect this compound and control its release in food products.

Assessing the sensory impact and potential interactions of this compound with other food components.

Exploring the use of this compound-rich extracts from Prosopis by-products as a sustainable source of food antioxidants researchgate.netmdpi.com.

Material Science: this compound's antioxidant properties could be leveraged in the development of novel biomaterials with enhanced stability and functionality. This could include:

Developing antioxidant films or coatings for packaging materials to protect sensitive products from oxidation.

Incorporating this compound into biodegradable polymers to improve their resistance to degradation nih.gov.

Creating functional materials with antioxidant properties for applications in cosmetics, textiles, or active packaging.

Other Industrial Applications: The potential enzyme inhibitory activities of this compound could also lead to applications in industries beyond food and wood preservation, such as in the development of natural pesticides or industrial enzyme inhibitors.

Integration of Omics Technologies for Comprehensive Biological Studies

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a comprehensive understanding of this compound's biology, from its biosynthesis in plants to its effects on biological systems. These high-throughput technologies can provide vast amounts of data that can reveal complex molecular interactions and pathways ki.senih.govcrownbio.comcreative-proteomics.com.

Biosynthesis Studies: Omics approaches can be used to identify the genes, transcripts, proteins, and metabolites involved in the biosynthesis of this compound in Prosopis species. Transcriptomics can reveal genes that are upregulated during periods of high this compound production, while proteomics can identify the enzymes responsible for catalytic steps mdpi.com. Metabolomics can track the intermediates and final product (this compound) in the biosynthetic pathway researchgate.netnih.gov. Integrating these datasets can provide a holistic view of the biosynthetic machinery and help identify targets for genetic engineering to enhance production.

Mechanism of Action Studies: When investigating the biological activities of this compound, omics technologies can provide insights into its effects at a molecular level. For example, transcriptomics can show how gene expression profiles change in cells or tissues treated with this compound, indicating affected pathways nih.gov. Proteomics can identify proteins whose abundance or modification is altered, while metabolomics can reveal changes in cellular metabolism creative-proteomics.com. This multi-omics approach can help to unravel the complex mechanisms underlying this compound's antioxidant, antimicrobial, or other activities crownbio.com.

Genetic Diversity and Environmental Influence: Omics technologies can also be applied to study the genetic diversity within Prosopis populations and how environmental factors influence this compound production. Genomics can help identify genetic markers associated with high this compound content, while transcriptomics can reveal how gene expression responds to different environmental conditions (e.g., water availability, temperature) nih.govsciencepublishinggroup.com.

Future research should leverage integrated omics approaches to:

Map the complete this compound biosynthetic pathway and identify regulatory elements.

Determine the molecular targets and pathways modulated by this compound in various biological systems.

Identify genetic determinants of this compound content in Prosopis species for breeding programs.

Understand the impact of environmental factors on this compound production at the molecular level.

Discover novel biological activities of this compound through unbiased omics screening crownbio.com.

The analysis and integration of multi-omics data pose challenges, requiring advanced bioinformatics tools and computational approaches ki.secrownbio.com. However, successfully applying these technologies will significantly accelerate the understanding and utilization of this compound.

Q & A

Q. What are the established methods for isolating and synthesizing (-)-Mesquitol, and how do they ensure stereochemical purity?

(-)-Mesquitol, a flavanol with potent antioxidant properties, is typically isolated from natural sources like Prosopis species using chromatographic techniques (e.g., column chromatography with silica gel). Synthetic routes often involve stereoselective catalysis to maintain its 2,3-trans configuration, critical for bioactivity. Purity is verified via NMR (e.g., H and C spectra) and chiral HPLC, with comparisons to authentic standards .

Q. Which spectroscopic techniques are essential for characterizing Mesquitol’s structure, and what key data distinguish it from similar flavanols?

Key techniques include:

- NMR Spectroscopy : Distinctive signals for C-3 hydroxyl (δ 4.8–5.2 ppm) and aromatic protons (δ 6.2–6.8 ppm).

- Mass Spectrometry : Molecular ion peaks at m/z 306 [M+H] and fragmentation patterns confirming hydroxylation sites.

- X-ray Crystallography : Resolves stereochemistry, critical for differentiating this compound from epicatechin derivatives .

Q. How do standard in vitro assays (e.g., DPPH, FRAP) quantify this compound’s antioxidant activity, and what are its typical IC50_{50}50 values?

this compound’s antioxidant capacity is evaluated using:

- DPPH Assay : IC values range 8–12 μM, outperforming BHT (IC ~25 μM).

- FRAP Assay : Reductive capacity of 450–500 μM Fe/g, comparable to α-tocopherol. Protocols require strict pH control (7.4) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s pro-oxidant vs. antioxidant behavior across different biological models?

- Hypothesis Testing : Use redox-sensitive probes (e.g., dichlorofluorescein) in cell-based vs. cell-free systems to isolate context-specific effects.

- Dose-Response Curves : Identify thresholds where antioxidant activity shifts to pro-oxidant (e.g., >50 μM in hepatic cells).

- Comparative Analysis : Cross-validate with structurally analogous flavanols (e.g., catechin) to pinpoint substituent-specific mechanisms .

Q. What methodological strategies optimize this compound’s bioavailability in pharmacokinetic studies, given its low solubility?

- Nanoformulation : Encapsulation in liposomes or cyclodextrins enhances solubility (e.g., 5-fold increase with β-cyclodextrin).

- Pro-drug Synthesis : Esterification of hydroxyl groups improves intestinal absorption, with hydrolysis kinetics monitored via LC-MS.

- In Silico Modeling : Predict absorption using LogP and polar surface area calculations .

Q. How should researchers address discrepancies between in vitro and in vivo antioxidant efficacy data for this compound?

- Metabolite Profiling : Identify active metabolites (e.g., sulfated or glucuronidated forms) via tandem mass spectrometry.

- Tissue-specific Delivery : Use targeted nanoparticles to replicate in vitro concentrations in vivo.

- Multi-omics Integration : Correlate antioxidant gene expression (e.g., NRF2 targets) with oxidative stress biomarkers (e.g., 8-OHdG) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent antioxidant effects in heterogeneous cell populations?

- Mixed-Effects Models : Account for inter-cell variability in ROS measurements.

- ANOVA with Tukey Post Hoc : Compare multiple doses against controls.

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets to identify key pathways .

Q. How can computational chemistry tools predict this compound’s interactions with oxidative enzymes (e.g., CYP450 isoforms)?

- Molecular Docking : Use AutoDock Vina to simulate binding to CYP450 active sites (PDB ID: 1TQN).

- MD Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories.

- QSAR Models : Relate substituent electronegativity to inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.